1-(bromomethyl)-2-methoxynaphthalene
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Overview
Description
1-(bromomethyl)-2-methoxynaphthalene is an organic compound with the molecular formula C12H11BrO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group and a methoxy group attached to the naphthalene ring
Preparation Methods
The synthesis of 1-(bromomethyl)-2-methoxynaphthalene typically involves the bromination of 2-methoxynaphthalene followed by a substitution reaction. One common method includes the following steps:
Bromination: 2-methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 1-position.
Substitution: The resulting 1-bromo-2-methoxynaphthalene undergoes a nucleophilic substitution reaction with formaldehyde and hydrobromic acid to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(bromomethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include hydrobromic acid, formaldehyde, chromium trioxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(bromomethyl)-2-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-2-methoxynaphthalene depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the bromomethyl group, which can undergo nucleophilic substitution reactions. In biological systems, it may interact with enzymes or receptors, modifying their activity through covalent bonding or other interactions.
Comparison with Similar Compounds
1-(bromomethyl)-2-methoxynaphthalene can be compared with other bromomethyl-substituted naphthalenes, such as:
1-(Bromomethyl)naphthalene: Lacks the methoxy group, making it less versatile in certain synthetic applications.
2-(Bromomethyl)naphthalene: The bromomethyl group is positioned differently, affecting its reactivity and the types of reactions it can undergo.
1-(1-Bromomethyl)-2-hydroxynaphthalene: Contains a hydroxyl group instead of a methoxy group, which can participate in different types of chemical reactions.
The presence of the methoxy group in this compound provides unique reactivity and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(bromomethyl)-2-methoxynaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITUXDWDCPOBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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